molecular formula C8H14ClN B2771692 Dispiro[2.0.34.13]octan-6-amine;hydrochloride CAS No. 2411266-17-4

Dispiro[2.0.34.13]octan-6-amine;hydrochloride

Cat. No.: B2771692
CAS No.: 2411266-17-4
M. Wt: 159.66
InChI Key: LIEQAWURKDFQOX-UHFFFAOYSA-N
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Description

Dispiro[2.0.34.13]octan-6-amine;hydrochloride is a chemical compound with the molecular formula C8H13N.ClH. It is known for its unique dispiro structure, which consists of two spiro-connected cycloalkane rings. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Dispiro[2.0.34.13]octan-6-amine;hydrochloride typically involves multiple steps, including the formation of the dispiro structure and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.

Chemical Reactions Analysis

Dispiro[2.0.34.13]octan-6-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Dispiro[2.0.34.13]octan-6-amine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro[2.0.34.13]octan-6-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications.

Comparison with Similar Compounds

Dispiro[2.0.34.13]octan-6-amine;hydrochloride can be compared with other similar compounds, such as:

    Spiro[2.4]heptane-1-amine: This compound has a similar spiro structure but differs in the number of carbon atoms and the position of the amine group.

    Spiro[3.3]heptane-2-amine: This compound also has a spiro structure but with different ring sizes and amine position.

The uniqueness of this compound lies in its specific dispiro structure and the resulting chemical properties, which make it valuable for various research applications.

Properties

IUPAC Name

dispiro[2.0.34.13]octan-6-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N.ClH/c9-6-3-8(4-6)5-7(8)1-2-7;/h6H,1-5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUWRCTVONJEKTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CC23CC(C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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